trans-1,2-Cyclohexanediol

Übersicht

Beschreibung

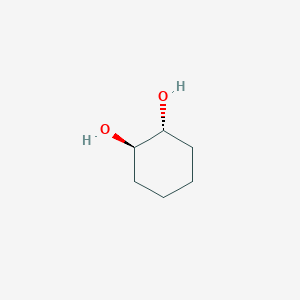

trans-Cyclohexan-1,2-diol: ist eine organische Verbindung mit der Summenformel C6H12O2. Es ist ein Diol, d. h. es enthält zwei Hydroxylgruppen (-OH), die an einem Cyclohexanring in trans-Konfiguration gebunden sind. Diese Verbindung ist ein Metabolit von Cyclohexenoxid und anderen verwandten Verbindungen . Es ist bekannt für seine stereospezifischen Eigenschaften und wird in verschiedenen chemischen und industriellen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Aus Cyclohexen: Ein häufiges Verfahren beinhaltet die Reaktion von Cyclohexen mit Wasserstoffperoxid in Gegenwart eines Katalysators wie Natriumwolframat oder Ammoniumparawolframat sowie Phosphorsäure oder Pyrophosphorsäure und einem quartären Ammoniumsalz.

Aus Cyclohexenoxid: Ein weiteres Verfahren beinhaltet die stereospezifische Synthese aus Cyclohexenoxid.

Industrielle Produktionsmethoden: Die industrielle Produktion folgt häufig ähnlichen Synthesewegen, aber in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung effizienter Katalysatoren und optimierter Reaktionsbedingungen ist für industrielle Anwendungen entscheidend.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: trans-Cyclohexan-1,2-diol kann Oxidationsreaktionen eingehen, um verschiedene Produkte zu bilden, darunter Cyclohexanon und Cyclohexandiketon.

Reduktion: Es kann zu Cyclohexanol reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen substituiert werden, durch Reaktionen mit geeigneten Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Cyclohexanon, Cyclohexandiketon.

Reduktion: Cyclohexanol.

Substitution: Verschiedene substituierte Cyclohexanderivate.

Wissenschaftliche Forschungsanwendungen

Applications Overview

trans-1,2-Cyclohexanediol serves as a chiral auxiliary and building block in organic synthesis. Its unique structural properties enable it to participate in various chemical reactions, making it valuable in the production of pharmaceuticals and fine chemicals. Below are the primary applications:

Synthesis of Chiral Ligands and Auxiliaries

This compound is commonly used to synthesize chiral ligands for asymmetric catalysis. For example, it can be converted into (1S,2S)-1,2-cyclohexanediyl bis(4-vinylbenzoate), which is utilized in polymer chemistry .

Organic Synthesis Intermediate

This compound acts as an important intermediate in the synthesis of various organic compounds, including hydroxy phosphonates via titanium alkoxide-catalyzed reactions . Its reactivity allows for the formation of complex structures necessary for pharmaceutical applications.

Biological Applications

Research indicates that this compound can be used in the development of biocatalytic processes. For instance, it has been studied for its potential use in enzymatic reactions involving cyclohexene derivatives .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Conventional Batch | 85 | 24 hours | Requires careful temperature control |

| Continuous Flow Microreactor | 95 | 6 hours | More efficient and safer process |

Source: Adapted from Sigma-Aldrich and Merck Millipore data .

Case Study 1: Asymmetric Synthesis

A study published in Organic Letters demonstrated the effectiveness of this compound as a chiral auxiliary in stereoselective acylation reactions. The results indicated a significant preference for the formation of specific stereoisomers when using this compound as a starting material .

Case Study 2: Biodegradation Applications

Research conducted on Pseudomonas putida ML2 revealed that this compound could serve as a substrate for biodegradation processes involving benzene dioxygenase. This application highlights its potential role in environmental biotechnology for the degradation of aromatic compounds .

Wirkmechanismus

The mechanism of action of trans-cyclohexane-1,2-diol involves its interaction with various molecular targets and pathways. For example, the opening of the epoxide in acidic media exerts steric control over the process, leading to the formation of the trans diol . This compound can also participate in hydrogen bonding and other interactions due to its hydroxyl groups, influencing its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

cis-Cyclohexan-1,2-diol: Ähnliche Struktur, aber mit cis-Konfiguration.

Cyclohexan-1,2-dion: Enthält zwei Carbonylgruppen anstelle von Hydroxylgruppen.

Cyclohexanol: Enthält eine einzelne Hydroxylgruppe.

Einzigartigkeit:

- Die trans-Konfiguration der Hydroxylgruppen in trans-Cyclohexan-1,2-diol verleiht einzigartige stereochemische Eigenschaften.

- Es zeigt eine unterschiedliche Reaktivität und physikalische Eigenschaften im Vergleich zu seinem cis-Isomer und anderen verwandten Verbindungen.

Durch das Verständnis der einzigartigen Eigenschaften und Anwendungen von trans-Cyclohexan-1,2-diol können Forscher und Fachleute der Industrie sein Potenzial in verschiedenen Bereichen nutzen.

Biologische Aktivität

trans-1,2-Cyclohexanediol (TCHD) is an organic compound that has garnered attention for its biological activity, particularly in the context of enhancing gene delivery and transfection efficiency. This article delves into the biological properties of TCHD, supported by various studies and case analyses.

This compound is a diol with two hydroxyl groups attached to a cyclohexane ring. Its molecular formula is , and it exists as a colorless liquid at room temperature. The compound exhibits amphipathic characteristics, which contribute to its ability to interact with biological membranes.

Nuclear Pore Complex Interaction

One of the most significant findings regarding TCHD is its ability to interact with the nuclear pore complex (NPC). TCHD has been shown to collapse the permeability barrier of the NPC, facilitating the entry of macromolecules such as plasmid DNA into the nucleus. This mechanism is crucial for enhancing non-viral gene delivery methods, particularly in electrotransfer protocols.

- Study Findings : A study demonstrated that post-pulse addition of TCHD significantly increased gene expression in cells subjected to electrotransfer. This effect was attributed to TCHD's ability to disrupt bonds between FG-nucleoporins, which are integral components of the NPC barrier, without compromising the overall integrity of the nuclear envelope .

Gene Delivery Enhancement

TCHD's primary application in biological systems is its role in enhancing gene delivery. Research indicates that TCHD can improve lipid-mediated transfection efficiency across various cell types.

- Transfection Efficiency : In vitro studies have shown that TCHD can increase the transfection rates by up to two logs when used in conjunction with cationic lipids like Lipofectamine 2000 and GL67A. Notably, exposure to higher concentrations (up to 8%) resulted in a significant increase in gene expression within differentiated airway epithelial cultures .

Case Studies

- In Vitro Studies : A study assessed the effects of TCHD on 293T cells, revealing that treatment with 0.5% to 2% TCHD dose-dependently enhanced transfection rates. However, at higher concentrations (8%), while gene expression increased significantly, it was accompanied by notable cytotoxicity .

- Ex Vivo and In Vivo Studies : Another investigation evaluated the effects of TCHD on differentiated airway epithelium ex vivo and in mouse models. While TCHD improved transfection efficiency in cell lines and ex vivo cultures, this enhancement did not translate effectively in vivo, highlighting challenges in applying promising in vitro results to live models .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Concentration of TCHD | Effect on Transfection | Cell Type | Notes |

|---|---|---|---|---|

| In Vitro | 0.5% - 2% | Increased by up to 2 logs | 293T cells | Dose-dependent effect; minimal toxicity |

| Ex Vivo | 8% | 20-fold increase | Human airway epithelium | Significant cytotoxicity observed |

| In Vivo | Various | No significant increase | Mouse lung | In vivo results did not match in vitro |

Safety and Toxicity

While TCHD enhances transfection efficiency, its cytotoxic effects at higher concentrations present a challenge for therapeutic applications. Careful consideration of dosage is essential to balance efficacy with cell viability.

Eigenschaften

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075347 | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1460-57-7, 1072-86-2 | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89G7G95Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-CYCLOHEXANEDIOL, (1R-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5CKZ32GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.